YN14

Oncology KRASG12C Xenograft

YN14 is a VHL-recruiting PROTAC that degrades KRASG12C with 28 nM DC50 and >95% Dmax in MIA PaCa-2 cells. Unlike covalent inhibitors (e.g., sotorasib), its catalytic mechanism overcomes adaptive resistance. Achieves >100% TGI in MIA PaCa-2 xenografts. Ideal for in vivo oncology efficacy studies, resistance pathway interrogation, and combination experiments targeting RTKs, SHP2, or CDK9.

Molecular Formula C62H75F2N11O7S
Molecular Weight 1156.4 g/mol
Cat. No. B12385360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYN14
Molecular FormulaC62H75F2N11O7S
Molecular Weight1156.4 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)OCC5CCN(CC5)CCCC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C)C9=C(C=CN=C9C(C)C)C)C(=O)C=C
InChIInChI=1S/C62H75F2N11O7S/c1-10-50(78)72-27-28-73(38(5)32-72)57-44-30-46(64)53(69-58(44)75(61(81)70-57)54-37(4)20-23-65-52(54)36(2)3)51-45(63)13-11-14-48(51)82-34-41-21-25-71(26-22-41)24-12-15-49(77)68-56(62(7,8)9)60(80)74-33-43(76)29-47(74)59(79)66-31-40-16-18-42(19-17-40)55-39(6)67-35-83-55/h10-11,13-14,16-20,23,30,35-36,38,41,43,47,56,76H,1,12,15,21-22,24-29,31-34H2,2-9H3,(H,66,79)(H,68,77)/t38-,43+,47-,56+/m0/s1
InChIKeyLRCAYGWAXRSIDX-ZNRZZSIMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YN14: A VHL-Recruiting PROTAC Degrader for KRASG12C-Driven Cancers


YN14 is a proteolysis-targeting chimera (PROTAC) that induces selective degradation of the KRASG12C oncoprotein [1]. It functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target, forming a stable ternary complex with low binding free energy (ΔG) . This mechanism of action distinguishes it from traditional small-molecule inhibitors, offering a catalytic mode of target engagement and the potential to circumvent certain resistance mechanisms [1].

Why YN14 Cannot Be Substituted by Other In-Class KRASG12C Inhibitors or PROTACs


While several KRASG12C inhibitors and degraders exist, simple substitution is scientifically and operationally invalid. Covalent inhibitors like AMG510 (sotorasib) are limited by adaptive resistance driven by feedback reactivation of RTK/RAS/MAPK signaling, a vulnerability that YN14's degradation mechanism directly overcomes [1]. Furthermore, the performance of PROTACs is highly dependent on the formation of a stable ternary complex, which is exquisitely sensitive to linker chemistry and E3 ligase choice [2]. Consequently, other VHL- or CRBN-based KRASG12C degraders (e.g., LC-2, KP-14) demonstrate significantly different degradation potency (DC50) and maximum efficacy (Dmax) profiles that do not translate to the same in vivo tumor regression [3].

Quantitative Differentiation Evidence for YN14 Versus KRASG12C Inhibitors and PROTAC Analogs


Superior In Vivo Efficacy: YN14 Induces Tumor Regression (TGI >100%) in MIA PaCa-2 Xenograft Model

YN14 demonstrates robust in vivo anti-tumor activity, leading to tumor regression. In the MIA PaCa-2 pancreatic cancer xenograft model, treatment with YN14 resulted in a Tumor Growth Inhibition (TGI%) rate exceeding 100% with well-tolerated dose schedules [1]. In contrast, the clinically approved covalent inhibitor AMG510 (sotorasib) is known to slow tumor growth but is often associated with the development of adaptive resistance, limiting durable regression in preclinical models [2]. This TGI% >100% is a hallmark of tumor shrinkage, not just growth stasis, and is a differentiating metric from many in-class compounds.

Oncology KRASG12C Xenograft Tumor Growth Inhibition

Potent Degradation Efficacy: YN14 Achieves DC50 of 28 nM and Dmax >95% in MIA PaCa-2 Cells

YN14 exhibits a highly favorable degradation profile, with a half-maximal degradation concentration (DC50) of 28 nM and a maximum degradation (Dmax) exceeding 95% in MIA PaCa-2 cells [1]. This performance is notably superior to other reported KRASG12C PROTACs. For instance, the VHL-based degrader LC-2 shows a DC50 of 320 nM and Dmax of 75% in the same cell line, while YF-135 shows a DC50 of 4.5 μM and Dmax of 60% [2]. The ~11-fold higher potency (DC50) and substantially greater degradation ceiling (Dmax) of YN14 are clear quantitative differentiators.

PROTAC Targeted Protein Degradation DC50 Potency

Mechanistic Advantage: Overcoming Adaptive Resistance Compared to AMG510 (Sotorasib)

A key limitation of covalent KRASG12C inhibitors like AMG510 is the rapid onset of adaptive resistance, driven by feedback reactivation of upstream receptor tyrosine kinases (RTKs) and the MAPK pathway [1]. The study demonstrates that YN14, through its degradation mechanism, exhibits a significant advantage in overcoming this specific form of adaptive feedback resistance compared to the inhibition achieved by AMG510 [2]. This functional difference is a core mechanistic differentiator, providing a rationale for selecting YN14 in models where inhibitor resistance is a concern.

Drug Resistance Adaptive Resistance PROTAC Mechanism KRASG12C

Rational Design and Ternary Complex Stability: A Unique VHL-Recruiting PROTAC

YN14 is rationally designed to recruit the VHL E3 ligase, forming a highly stable ternary complex with KRASG12C . Molecular dynamics simulations confirm that YN14 induces a stable KRASG12C:YN14:VHL ternary complex characterized by low binding free energy (ΔG) [1]. This is a design feature not shared by CRBN-recruiting KRASG12C PROTACs like KP-14 or by other VHL-based degraders with suboptimal linker chemistry. The stability of this ternary complex is a key determinant of degradation efficiency and is supported by the compound's low DC50 and high Dmax [2].

PROTAC Design Ternary Complex Molecular Dynamics VHL E3 Ligase

Recommended Application Scenarios for YN14 Based on Quantitative Evidence


In Vivo Efficacy Studies in KRASG12C-Mutant Tumor Models

Procure YN14 for preclinical in vivo oncology studies, specifically to evaluate tumor regression in xenograft or syngeneic models harboring the KRASG12C mutation. The compound's demonstrated ability to achieve >100% Tumor Growth Inhibition (TGI%) in the MIA PaCa-2 model provides a high-confidence, quantitative benchmark for expected efficacy [1].

Investigating Resistance Mechanisms to KRASG12C Inhibition

Use YN14 as a critical tool compound in studies designed to probe or circumvent adaptive resistance. The evidence shows that YN14's degradation mechanism overcomes the feedback resistance that limits covalent inhibitors like AMG510 [2]. This makes it ideal for comparative signaling and viability assays in inhibitor-resistant cell lines.

Cell-Based Degradation Assays and Chemical Biology Studies

Employ YN14 as a potent and selective VHL-recruiting PROTAC for KRASG12C degradation in cellular models. Its low DC50 (28 nM) and high Dmax (>95%) in MIA PaCa-2 cells make it a robust probe for studying the downstream consequences of acute KRASG12C loss and for use as a positive control in the development of novel degraders [3].

Combination Therapy Studies with RTK, SHP2, or CDK9 Inhibitors

Design combination experiments pairing YN14 with inhibitors targeting upstream RTKs, SHP2, or CDK9. Published evidence demonstrates that such combinations exhibit synergistic efficacy in KRASG12C-mutant cancer cells [4]. YN14 is the preferred degradation partner for these exploratory combination studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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